molecular formula C20H24N6O2S B8715501 AZD6738

AZD6738

货号: B8715501
分子量: 412.5 g/mol
InChI 键: OHUHVTCQTUDPIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD6738 (ceralasertib) is a potent, selective, and orally bioavailable inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, developed by AstraZeneca. ATR is a critical regulator of the DNA damage response (DDR), activated during replication stress to stabilize stalled replication forks and coordinate repair via the G2/M checkpoint . This compound binds competitively to the ATP-binding site of ATR, inhibiting its kinase activity and preventing phosphorylation of downstream targets like CHK1 (Ser345), thereby disrupting DNA repair and promoting apoptosis in cancer cells .

Preclinical studies highlight this compound’s favorable pharmacokinetic (PK) profile, including high solubility and bioavailability, enabling oral dosing . It demonstrates excellent selectivity for ATR over other phosphatidylinositol 3-kinase-related kinases (PIKKs), such as ATM and DNA-PK, with minimal off-target effects . This compound exhibits monotherapy efficacy in ATM- or p53-deficient tumors and synergizes with DNA-damaging agents (e.g., cisplatin, gemcitabine) and PARP inhibitors (e.g., olaparib) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AZD6738 typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the pyrimidine ring and the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

Imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-lambda6-sulfane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.

科学研究应用

Chemistry

In chemistry, AZD6738 can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest that it could interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

作用机制

The mechanism of action of AZD6738 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

ATR Inhibitors

Table 1: Comparison of AZD6738 with Other ATR Inhibitors

Compound Developer Selectivity (ATR vs. PIKKs) Key Preclinical Findings Clinical Status
This compound AstraZeneca High selectivity - Synergizes with PARPi, chemo, and radiation
- Active in ATM/p53-deficient models
- Oral dosing with intermittent schedules
Phase I/II trials ongoing
AZ20 AstraZeneca Moderate - Parent compound of this compound; limited solubility and PK
- Single-agent activity in LoVo cells
Preclinical
VX-970 (M6620) Vertex/EMD Serono Moderate - Synergizes with topotecan/irinotecan
- Continuous dosing required, higher toxicity risk
Phase I/II trials ongoing
BAY1895344 Bayer High - Potent in BRCA1/2-mutant models
- Requires biomarker-driven patient selection
Phase I/II

Key Insights :

  • Selectivity : this compound outperforms AZ20 and VX-970 in ATR selectivity, minimizing off-target effects .
  • Dosing Flexibility : Unlike VX-970, this compound’s intermittent dosing (e.g., 2 days on/2 days off) reduces toxicity while maintaining efficacy, as shown in ovarian cancer models .
  • Biomarker-Driven Activity : this compound’s synthetic lethality in ATM-deficient cancers (e.g., gastric, colorectal) is a unique advantage over less selective inhibitors .

Combination Therapies

Table 2: Synergistic Combinations of this compound vs. Other ATR Inhibitors

Combination Cancer Type Mechanism of Synergy Efficacy (vs. Monotherapy)
This compound + Olaparib ATM-deficient NSCLC PARPi induces replication stress; ATRi blocks repair → catastrophic DNA damage 0.3 µM this compound + olaparib ≈ 1 µM this compound alone
This compound + TAS-102 (FTD/TPI) Colorectal ATRi prevents repair of FTD-induced DNA damage → apoptosis Tumor suppression: 60% (combo) vs. 20% (TAS-102 alone)
This compound + Belotecan Ovarian Topoisomerase I inhibitor + ATRi → replication fork collapse Complete tumor regression in PDX models
VX-970 + Irinotecan Solid tumors Similar mechanism but requires continuous dosing → higher toxicity Limited by myelosuppression

Key Insights :

  • PARP Inhibitors: this compound + olaparib achieves cytotoxicity at lower doses (0.3 µM) than monotherapy, enhancing therapeutic index .
  • Chemotherapy Synergy : this compound + TAS-102 enhances tumor suppression in p53 wild-type colorectal cancer, overcoming resistance to 5-FU .
  • Toxicity Management : this compound’s intermittent scheduling (e.g., 7 days on/21 days off) mitigates toxicity risks seen with VX-970 combinations .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 3: PK/PD Properties of this compound vs. Competitors

Parameter This compound AZ20 VX-970
Oral Bioavailability High (optimized formulation) Low Moderate
CNS Penetration Yes (brain:plasma ratio = 0.5) Not reported Limited
IC50 (ATR Inhibition) 0.074 µM (cellular) 0.1 µM 0.2 µM
Half-Life 4–6 hours 2 hours 8–10 hours

Key Insights :

  • Dosing Frequency : Shorter half-life than VX-970 allows flexible scheduling to match combination partners .

Research Findings and Clinical Implications

  • ATM-Deficient Cancers: this compound monotherapy induces apoptosis in ATM-deficient gastric cancer (SNU-601 cells) and synergizes with HDAC inhibitors .
  • p53 Independence : Unlike earlier ATR inhibitors, this compound radiosensitizes tumors regardless of p53 status, expanding its applicability .
  • Biomarker Development : ATM loss, CCNE1 amplification, and POLD1 mutations are predictive biomarkers for this compound response .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to evaluate AZD6738’s synergy with DNA-damaging agents like 5-fluorouracil (5-FU) in colorectal cancer models?

Answer: Use p53-mutated colorectal cancer cell lines (e.g., HT29, SW480) to assess proliferation via water-soluble tetrazolium 1 (WST-1) assays. Combine this compound with 5-FU and measure mitotic cell accumulation via flow cytometry, checkpoint kinase 1 (Chk1) phosphorylation via western blot, and DNA damage markers (e.g., γH2AX). Validate in vivo using xenograft models to compare tumor growth inhibition between monotherapy and combination groups .

Q. How does this compound modulate the DNA damage response (DDR) in ATM-deficient cancer cells?

Answer: In ATM-deficient models, this compound induces synthetic lethality by exacerbating replication stress. Use metaphase spread analysis to quantify chromosomal aberrations and micronuclei formation. Assess cell death via cleaved caspase-3 (apoptosis) and senescence markers (e.g., p21, β-galactosidase). Synergy with PARP inhibitors like olaparib can be quantified using combination index (CI) assays .

Q. What in vitro assays are suitable for evaluating this compound’s radiosensitizing effects?

Answer: Perform clonogenic survival assays on irradiated melanoma (e.g., A375) or hepatocellular carcinoma (HCC) cell lines treated with AZD6737. Measure PD-L1 expression via flow cytometry post-radiation to assess immune modulation. Complement with MTT assays for viability and western blotting for DDR markers (e.g., p-STING, p-TBK1) .

Advanced Research Questions

Q. How can dosing schedules for this compound be optimized in combination therapies?

Answer: Compare once-daily vs. twice-daily dosing in patient-derived xenograft (PDX) models of NSCLC or triple-negative breast cancer (TNBC). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate this compound exposure with target inhibition (e.g., Chk1 phosphorylation). Sequential vs. concurrent administration with carboplatin or olaparib should be tested for tumor regression and toxicity .

Q. What mechanisms underlie this compound’s enhancement of anti-PD-1/PD-L1 immunotherapy efficacy?

Answer: In HCC models, combine this compound with radiation and anti-PD-L1. Use flow cytometry to quantify CD8+ T-cell infiltration and activation (PD-1/Tim3 expression). Assess cGAS/STING pathway activation via western blot (p-STING, p-TBK1) and cytokine profiling. Validate immune memory using rechallenge experiments in syngeneic models .

Q. How does this compound overcome chemoresistance in TP53- or ATM-defective chronic lymphocytic leukemia (CLL)?

Answer: Treat primary CLL cells with this compound and measure replication stress via γH2AX foci and replication fork collapse (DNA fiber assay). Use live-cell imaging to track mitotic catastrophe in ATM-deficient cells. In vivo, monitor tumor load reduction in xenografts using bioluminescence and assess synergy with ibrutinib via CI assays .

Q. What biomarkers predict this compound sensitivity in solid tumors?

Answer: Prioritize ATM deficiency (via genomic sequencing) and elevated replication stress markers (e.g., Schlafen 11 [SLFN11], RAD50 phosphorylation). In bladder cancer, correlate gemcitabine/AZD6738 synergy with homologous recombination deficiency (HRD) scores. Use PDX models with HER2 alterations to evaluate DS-8201a (trastuzumab deruxtecan) combination efficacy .

Q. How does this compound influence replication fork dynamics under hydroxyurea (HU)-induced stress?

Answer: Perform fluorescence recovery after photobleaching (FRAP) to track PCNA and RPA1 foci dynamics in HU-treated cells. Compare fork restart rates with/without this compound using DNA fiber assays. Quantify replication stress via Chk1 phosphorylation and cell cycle arrest (flow cytometry) .

Q. Methodological Recommendations

  • Preclinical Models : Prioritize PDX or syngeneic models with defined genetic backgrounds (e.g., ATM/TP53 defects) .
  • PK/PD Bridging : Use mouse plasma exposure data to predict clinically achievable this compound doses (e.g., 160 mg BID) .
  • Immune Profiling : Combine multiplex IHC with single-cell RNA-seq to dissect this compound’s impact on tumor-infiltrating lymphocytes .

属性

分子式

C20H24N6O2S

分子量

412.5 g/mol

IUPAC 名称

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)

InChI 键

OHUHVTCQTUDPIJ-UHFFFAOYSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

规范 SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

产品来源

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD6738
Reactant of Route 2
AZD6738
Reactant of Route 3
Reactant of Route 3
AZD6738
Reactant of Route 4
AZD6738
Reactant of Route 5
Reactant of Route 5
AZD6738
Reactant of Route 6
Reactant of Route 6
AZD6738

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。